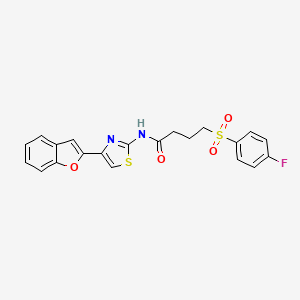

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Description

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic organic compound featuring a benzofuran-thiazole hybrid core, a 4-fluorophenyl sulfonyl group, and a butanamide linker. The thiazole ring is a common pharmacophore in medicinal chemistry, suggesting possible biological relevance. Its synthesis involves multi-step reactions, including sulfonation, coupling, and amidation, as seen in analogous compounds .

Properties

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O4S2/c22-15-7-9-16(10-8-15)30(26,27)11-3-6-20(25)24-21-23-17(13-29-21)19-12-14-4-1-2-5-18(14)28-19/h1-2,4-5,7-10,12-13H,3,6,11H2,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLBNBXLMDGUBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features and Molecular Diversity

The target compound shares structural motifs with several sulfonamide- and heterocycle-containing analogs (Table 1). Key comparisons include:

Key Observations :

- Sulfonyl Substituents : The 4-fluorophenyl group in the target compound contrasts with 3,5-difluorophenyl () or methylphenyl () substituents, affecting electronegativity and solubility.

- Linker Variations : The butanamide linker in the target compound differs from carboxamide () or methylsulfonamide (), influencing conformational flexibility and hydrogen-bonding capacity.

Spectroscopic and Physicochemical Properties

- IR Spectroscopy: The target compound’s sulfonyl group would exhibit νS=O stretches (~1350–1150 cm⁻¹), comparable to analogs in (νC=S at 1247–1255 cm⁻¹) . Absence of νS-H (~2500–2600 cm⁻¹) in the target aligns with non-thiol tautomers.

- NMR Data : Benzo[d]thiazole analogs in show aromatic proton shifts at δ 7.2–8.5 ppm, similar to the benzofuran-thiazole core’s expected shifts .

- Melting Points : compounds (melting points 132–230°C) suggest that sulfonamide heterocycles generally exhibit high thermal stability, a trait likely shared by the target compound .

Functional Implications of Substituents

- Fluorine Substitution: The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., ’s methylphenyl).

- Benzofuran vs. Benzo[d]thiazole : Benzofuran’s oxygen atom may increase solubility relative to benzo[d]thiazole’s sulfur, though this requires experimental validation.

- Sulfonamide vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.